tert-butyl N-(4-azidooxan-3-yl)carbamate
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Overview
Description
tert-Butyl N-(4-azidooxan-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an azido group, and an oxan ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl N-(4-azidooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azido compound under controlled conditions. One common method involves the use of tert-butyl carbamate and 4-azidooxan-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(4-azidooxan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(4-azidooxan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(4-azidooxan-3-yl)carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also inhibit certain enzymes by forming covalent bonds with active site residues .
Comparison with Similar Compounds
tert-Butyl N-(4-azidooxan-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(4-aminobutyl)carbamate: This compound has an amino group instead of an azido group, making it less reactive in click chemistry reactions.
tert-Butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate: This compound has a different ring structure, which affects its reactivity and applications.
tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has additional functional groups that provide different biological activities.
Properties
Molecular Formula |
C10H18N4O3 |
---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
tert-butyl N-(4-azidooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
ONIFJYIOJUHWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-] |
Origin of Product |
United States |
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